Ropentofylline -

Ropentofylline

Catalog Number: EVT-13536200
CAS Number:
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propentofylline, also known by its developmental code HWA 285, is a xanthine derivative with neuroprotective properties. It functions primarily as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, which contributes to its potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease and multi-infarct dementia. Propentofylline has also been studied for its vasodilatory effects, making it a candidate for treating ischemic stroke and is utilized in veterinary medicine for older dogs .

Source and Classification

Propentofylline is classified as a small organic molecule within the broader category of xanthines, which are purine derivatives characterized by a ketone group at specific carbon positions. Its chemical formula is C15H22N4O3C_{15}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 306.36 g/mol . The compound is recognized under various identifiers, including CAS number 55242-55-2 and DrugBank accession number DB06479 .

Synthesis Analysis

The synthesis of propentofylline typically begins with xanthine derivatives, involving multiple steps that may vary based on desired yield and purity. While specific methods are detailed in literature, the general approach includes:

  1. Starting Materials: Xanthine derivatives serve as the foundational compounds.
  2. Reactions: The synthesis involves reactions such as alkylation and acylation to modify the xanthine structure.
  3. Purification: Techniques like crystallization or chromatography are employed to isolate the final product.

Specific methodologies may include the use of solvents like acetonitrile or chloroform, depending on the solubility requirements of intermediates and final products .

Molecular Structure Analysis

Propentofylline's structure can be represented by its IUPAC name, 3-methyl-1-(5-oxohexyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The molecular structure features:

  • Functional Groups: Includes ketone groups and amine functionalities characteristic of xanthines.
  • 3D Representation: The compound can be modeled using various chemical drawing software to visualize its three-dimensional conformation.

Structural Data

  • SMILES Notation: CCC(N1C=NC2=C1C(=O)N(CCCCC(C)=O)C(=O)N2C)C
  • InChI Key: RBQOQRRFDPXAGN-UHFFFAOYSA-N .
Chemical Reactions Analysis

Propentofylline undergoes several chemical reactions relevant to its pharmacological activity:

  1. Phosphodiesterase Inhibition: This reaction increases levels of cyclic adenosine monophosphate (cAMP), enhancing neuroprotective signaling pathways.
  2. Adenosine Uptake Inhibition: By blocking adenosine reuptake, propentofylline may improve synaptic transmission and neuroprotection.
  3. Antioxidant Activity: Propentofylline has been shown to enhance thiol-based antioxidant defenses in biological systems, particularly through the induction of enzymes like glutathione reductase .
Mechanism of Action

The mechanism through which propentofylline exerts its effects involves several pathways:

  • cAMP-PKA Pathway: Propentofylline activates this pathway, which is crucial for cellular signaling related to neuroprotection.
  • Apoptosis Modulation: It inhibits apoptotic processes induced by β-Amyloid protein through modulation of Bcl-2 family proteins.
  • Neurotrophic Effects: Propentofylline stimulates nerve growth factor release, contributing to improved neuronal survival and function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (tablet or powder).
  • Color: Not specified.
  • Odor: Characteristic odor noted.

Chemical Properties

Additional Data

  • Density: Not determined.
  • Melting Point/Boiling Point: Undetermined.
  • Reactivity: Not classified as hazardous but can react with strong oxidizing agents .
Applications

Propentofylline has several notable scientific applications:

  1. Neuroprotection in Neurodegenerative Diseases: Investigated for potential treatment in Alzheimer's disease due to its ability to inhibit phosphodiesterase and enhance cAMP levels.
  2. Veterinary Medicine: Used in older dogs to manage cognitive dysfunction syndrome.
  3. Research Tool: Employed in studies examining antioxidant defenses and neuroprotective mechanisms within the central nervous system .
Mechanistic Pharmacology of Propentofylline

Molecular Targets in Neurodegenerative Pathways

Propentofylline (PPF) exhibits multi-target engagement in neurodegenerative pathways, primarily through suppression of neuroinflammatory cascades. It inhibits pathological glial activation, reducing the release of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in microglia in vitro [9]. This occurs via attenuation of nuclear factor-kappa B (NF-κB) translocation and inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation [1] [10]. PPF also counters oxidative stress by suppressing reactive oxygen species (ROS) production in activated microglia and neutrophils, decreasing peroxynitrite (ONOO⁻) formation and lipid peroxidation markers like malondialdehyde [6] [9]. In Alzheimer’s pathology models, PPF reduces β-amyloid plaque burden and tau hyperphosphorylation by modulating amyloid precursor protein (APP) processing [2] [6].

Table 1: Propentofylline-Mediated Modulation of Neuroinflammatory Markers

Target PathwayBiological EffectExperimental SystemMagnitude of Change
TNF-α releaseInhibitionLPS-stimulated microglia↓ 85% (vs. control)
IL-1β releaseInhibitionLPS-stimulated microglia↓ 78% (vs. control)
Microglial ROSSuppressionPMA-activated microglia↓ 70% (vs. control)
p38 phosphorylationInhibitionRat spinal cord injury↓ 60% (vs. injury group)

Modulation of Phosphodiesterase Isoforms and cAMP/cGMP Signaling

Propentofylline non-selectively inhibits multiple phosphodiesterase (PDE) isoforms, elevating cyclic nucleotide concentrations in neural tissues. As a xanthine derivative, it preferentially targets PDE1, PDE2, PDE4, and PDE5 families, increasing both cAMP (3′,5′-cyclic adenosine monophosphate) and cGMP (3′,5′-cyclic guanosine monophosphate) levels [1] [7]. In rat spinal cord models, PPF-induced cAMP elevation activates protein kinase A (PKA), which phosphorylates transcription factor CREB (cAMP response element-binding protein), enhancing expression of anti-inflammatory mediators like mitogen-activated protein kinase phosphatase-1 (MKP-1) [1] [10]. MKP-1 dephosphorylates p38 MAPK, disrupting pro-nociceptive signaling in incisional pain models [1]. The cGMP potentiation further modulates ion channel activity and calcium homeostasis, reducing neuronal hyperexcitability.

Table 2: Kinetics of Propentofylline-Mediated PDE Inhibition

PDE FamilySubstrate SpecificityPPF Inhibition MechanismFunctional Consequence
PDE1cAMP/cGMPNon-competitiveCalcium/calmodulin signaling ↓
PDE2cAMP/cGMPAllosteric inhibitioncGMP-stimulated hydrolysis ↓
PDE4cAMPCompetitivePKA/CREB pathway ↑
PDE5cGMPCompetitivePKG-mediated anti-inflammatory effects ↑

Adenosine Reuptake Inhibition and Receptor Interaction Dynamics

Propentofylline potently inhibits equilibrative nucleoside transporters (ENTs), increasing extracellular adenosine concentrations by >50% in neuronal and immune cell microenvironments [8]. Elevated adenosine activates G-protein-coupled receptors: A₁ receptors (coupled to Gᵢ) induce neuroprotection by inhibiting glutamate release and stabilizing calcium flux, while A₂ₐ receptors (coupled to Gₛ) suppress neutrophil superoxide production and microglial activation [8] [9]. In human neutrophils, PPF (10 μM) enhances adenosine’s inhibition of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation by 90%, an effect blocked by A₂ₐ antagonists [8]. This adenosine-centric mechanism synergizes with PDE inhibition, as cAMP potentiates A₁ receptor sensitivity through PKA-mediated phosphorylation.

Crosstalk Between Neurotrophic Factor Synthesis and Glial Activation

Propentofylline restores neurotrophic-glial homeostasis by dual mechanisms: (1) stimulating astrocyte-derived neurotrophic factor synthesis, and (2) suppressing pro-inflammatory glial phenotypes. It upregulates nerve growth factor (NGF) release from astrocytes by >2-fold via cAMP/PKA-dependent transcriptional activation [9]. Concurrently, PPF reverses injury-induced downregulation of glutamic acid decarboxylase 65 (GAD65) in spinal dorsal horn neurons, restoring GABAergic inhibitory tone [4]. In rat spinal cord injury models, intrathecal PPF (10 mM) normalized GAD65 expression by 80% and attenuated microglial CD11b and astrocytic GFAP hypertrophy, correlating with reduced mechanical allodynia [4] [10]. This glial modulation disrupts the neuroinflammatory cascade where activated microglia trigger astrocyte reactivity, which in turn promotes synaptic hyperexcitability.

Table 3: Neurotrophic and GABAergic Effects of Propentofylline in CNS Injury Models

ParameterEffect of PPFSignaling MechanismFunctional Outcome
NGF release↑ 2.3-foldcAMP/PKA-dependentNeuronal survival ↑
GAD65 expressionNormalizationGABA synthesis pathwayGABAergic inhibition restored
Astrocyte GFAP↓ 60% (hypertrophy)p38 MAPK ↓Reduced glial scar formation
Microglial CD11b↓ 70% (activation)TNF-α/IL-1β ↓Attenuated neuroinflammation

Properties

Product Name

Ropentofylline

IUPAC Name

5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20)

InChI Key

COZXOOXXLNUDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.